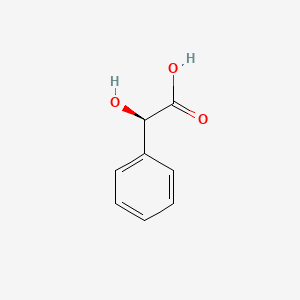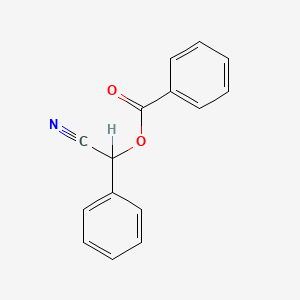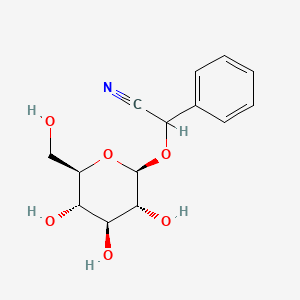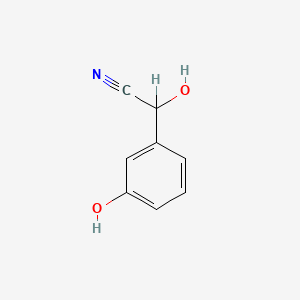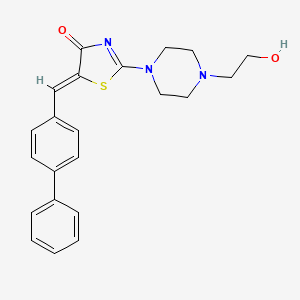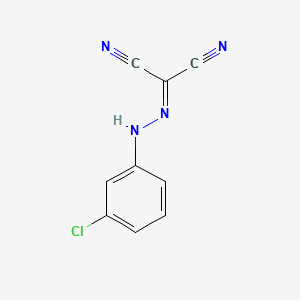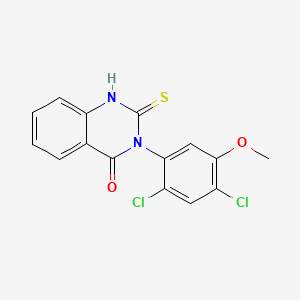
Mdivi-1
概要
説明
Mitochondrial division inhibitor 1, commonly referred to as Mdivi-1, is a small molecule inhibitor that targets the mitochondrial division dynamin protein. This compound is known for its ability to inhibit mitochondrial fission, a process crucial for maintaining mitochondrial function and cellular homeostasis. Mitochondrial division inhibitor 1 has been extensively studied for its potential therapeutic applications in various diseases, particularly those involving mitochondrial dysfunction, such as neurodegenerative diseases and cancer .
科学的研究の応用
Mitochondrial division inhibitor 1 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: Mitochondrial division inhibitor 1 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease by inhibiting excessive mitochondrial fission and promoting mitochondrial fusion
Cancer Research: Mitochondrial division inhibitor 1 has been studied for its potential to inhibit cancer cell proliferation by altering mitochondrial dynamics and reducing oxidative metabolism
Cardiovascular Diseases: Mitochondrial division inhibitor 1 has been investigated for its potential to reduce atherosclerosis and improve cardiovascular health by modulating mitochondrial function and reducing inflammation.
Plant Biology: Mitochondrial division inhibitor 1 has been used to study mitochondrial dynamics in plants, particularly in response to stress conditions.
作用機序
Mitochondrial division inhibitor 1 exerts its effects by inhibiting the activity of the mitochondrial division dynamin protein, which is responsible for mitochondrial fission. By inhibiting this protein, mitochondrial division inhibitor 1 promotes mitochondrial fusion, leading to the formation of elongated and interconnected mitochondria. This alteration in mitochondrial dynamics helps maintain mitochondrial function and cellular homeostasis. Additionally, mitochondrial division inhibitor 1 has been shown to reduce oxidative stress and inflammation, further contributing to its therapeutic effects .
準備方法
The synthesis of mitochondrial division inhibitor 1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of mitochondrial division inhibitor 1 is synthesized through a series of chemical reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This step often involves the use of reagents such as halogens, alkyl groups, and other functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for research and industrial applications
化学反応の分析
Mitochondrial division inhibitor 1 undergoes several types of chemical reactions, including:
Oxidation: Mitochondrial division inhibitor 1 can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of mitochondrial division inhibitor 1 involve the addition of hydrogen atoms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. .
類似化合物との比較
Mitochondrial division inhibitor 1 is unique in its ability to selectively inhibit mitochondrial fission. Similar compounds include:
Mitochondrial division inhibitor 2: Another inhibitor of mitochondrial fission, but with different chemical properties and potency.
Dynamin-related protein inhibitors: A class of compounds that target the same protein but may have different mechanisms of action and therapeutic applications.
Mitochondrial fusion promoters: Compounds that promote mitochondrial fusion through different pathways, such as mitofusin activators
Mitochondrial division inhibitor 1 stands out due to its specific targeting of the mitochondrial division dynamin protein and its broad range of potential therapeutic applications.
特性
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKEVWTYMOYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396940 | |
| Record name | Mdivi-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338967-87-6 | |
| Record name | Mdivi-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



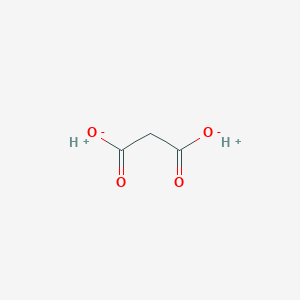


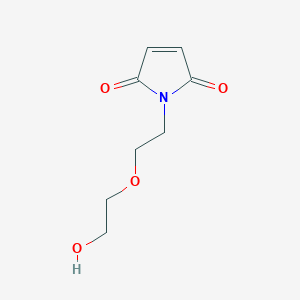


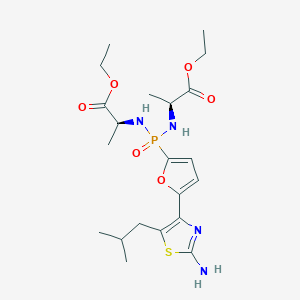
![1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1675946.png)
